molecular formula C9H7ClN2 B12823867 2-(2-Chlorovinyl)-1H-benzo[d]imidazole

2-(2-Chlorovinyl)-1H-benzo[d]imidazole

Cat. No.: B12823867
M. Wt: 178.62 g/mol
InChI Key: HZNHHKQUAUGNCF-AATRIKPKSA-N
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Description

2-(2-Chlorovinyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole ring substituted with a 2-chlorovinyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorovinyl)-1H-benzo[d]imidazole typically involves the reaction of o-phenylenediamine with 2-chlorovinyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorovinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the 2-chlorovinyl group to a vinyl group.

    Substitution: The chlorine atom in the 2-chlorovinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-Vinyl-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorovinyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiparasitic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chlorovinyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

2-(2-Chlorovinyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    2-Methyl-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of a 2-chlorovinyl group.

    2-Phenyl-1H-benzo[d]imidazole: Contains a phenyl group instead of a 2-chlorovinyl group.

    2-(2-Bromovinyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-[(E)-2-chloroethenyl]-1H-benzimidazole

InChI

InChI=1S/C9H7ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)/b6-5+

InChI Key

HZNHHKQUAUGNCF-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CCl

Origin of Product

United States

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